molecular formula C11H9NO3S B11790760 4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid

4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid

Cat. No.: B11790760
M. Wt: 235.26 g/mol
InChI Key: JPWBSEMONHONID-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid is a compound that features a benzoic acid core substituted with a hydroxy group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-methylthiazole under specific conditions. One common method includes the use of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 4-oxo-3-(2-methylthiazol-4-yl)benzoic acid, while reduction of the carboxylic acid group may produce 4-hydroxy-3-(2-methylthiazol-4-yl)benzyl alcohol .

Scientific Research Applications

4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-(2-thiazolyl)benzoic acid: Similar structure but lacks the methyl group on the thiazole ring.

    4-Hydroxy-3-(2-pyridyl)benzoic acid: Contains a pyridine ring instead of a thiazole ring.

    4-Hydroxy-3-(2-furyl)benzoic acid: Features a furan ring in place of the thiazole ring.

Uniqueness

4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid is unique due to the presence of the methyl-substituted thiazole ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

4-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)benzoic acid

InChI

InChI=1S/C11H9NO3S/c1-6-12-9(5-16-6)8-4-7(11(14)15)2-3-10(8)13/h2-5,13H,1H3,(H,14,15)

InChI Key

JPWBSEMONHONID-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=C(C=CC(=C2)C(=O)O)O

Origin of Product

United States

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